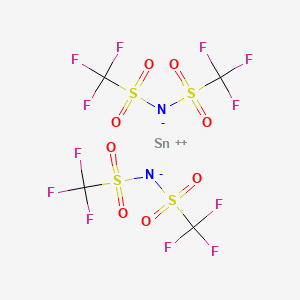
Tin bis(trifluoromethylsulfonyl)imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin bis(trifluoromethylsulfonyl)imide is a chemical compound with the formula Sn[N(SO2CF3)2]2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high thermal stability and low toxicity, making it a valuable component in many scientific and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tin bis(trifluoromethylsulfonyl)imide typically involves the reaction of tin compounds with bis(trifluoromethylsulfonyl)imide. One common method is the reaction of tin(IV) chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent under an inert atmosphere. The reaction is usually carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions
Tin bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethylsulfonyl groups are replaced by other functional groups.
Coordination Reactions: The compound can form coordination complexes with various metal ions, which can alter its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, metal salts, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, coordination reactions with metal ions can result in the formation of stable metal complexes .
科学研究应用
Tin bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
作用机制
The mechanism of action of tin bis(trifluoromethylsulfonyl)imide involves its ability to form stable complexes with various metal ions. These complexes can alter the reactivity and properties of the compound, making it useful in a wide range of applications. The molecular targets and pathways involved in its action depend on the specific application and the nature of the metal ions it interacts with .
相似化合物的比较
Similar Compounds
Bis(trifluoromethylsulfonyl)imide: A related compound with similar properties but without the tin component.
Lithium bis(trifluoromethylsulfonyl)imide: Commonly used in lithium-ion batteries due to its high ionic conductivity.
Silver bis(trifluoromethylsulfonyl)imide: Used as a catalyst in organic synthesis reactions.
Uniqueness
Tin bis(trifluoromethylsulfonyl)imide is unique due to its combination of high thermal stability, low toxicity, and ability to form stable complexes with metal ions. These properties make it particularly valuable in applications requiring high-performance materials and catalysts .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tin(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Sn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQBLPURKYVWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2O8S4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)

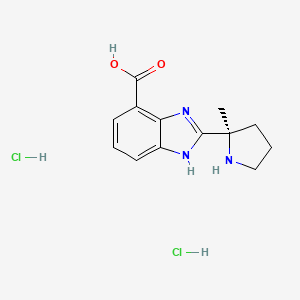

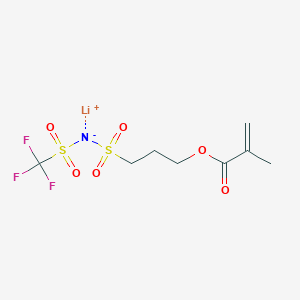
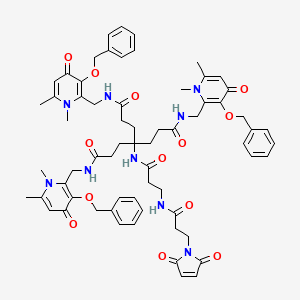
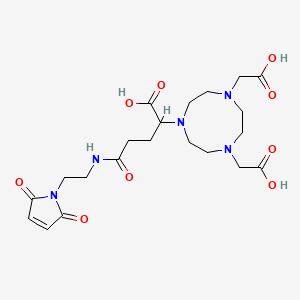
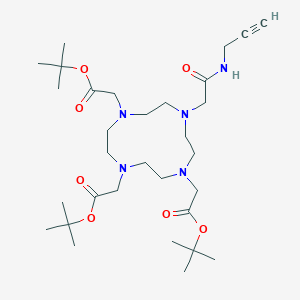
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)
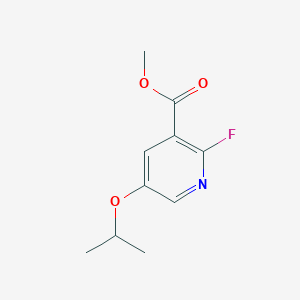
![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)



